(S)-3-羟基异丁酸

描述

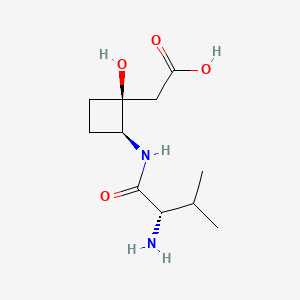

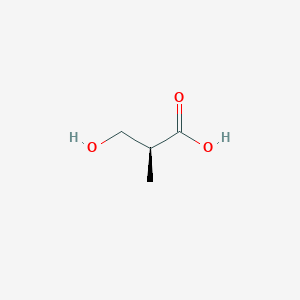

(S)-3-hydroxyisobutyric acid, or (S)-3-HIB, is a naturally occurring metabolite found in the body. It is a product of the breakdown of leucine, an essential amino acid, and is also found in some foods. It is a chiral molecule, meaning that it has two mirror-image forms, (S)-3-HIB and (R)-3-HIB. It has a variety of biochemical and physiological effects, and is being studied for its potential therapeutic applications.

科学研究应用

代谢研究和生化分析

(S)-3-羟基异丁酸一直是代谢研究的研究对象,特别是在有机体中形成和排泄的背景下。例如,Amster和Tanaka(1979年)发现在负载异丁酸钠的大鼠尿液中鉴定出这种化合物,表明其在代谢过程中的作用 (Amster & Tanaka, 1979)。同样,Landaas(1975年)的研究发现在患有酮症酸中毒的患者的尿液和血清样本中存在大量的3-羟基异丁酸,突显了其在某些代谢紊乱中作为生物标志物的潜力 (Landaas, 1975)。

生物催化和合成

(S)-3-羟基异丁酸的一个显著应用是在生物催化中。Česnik等人(2019年)通过醛缩酶催化反应探索了其生物催化合成,这是甲基丙烯酸生物合成中的关键步骤 (Česnik等人,2019年)。Rohwerder和Müller(2010年)还讨论了与之相关的化合物2-羟基异丁酸在生物技术过程中的潜力,提出了一条可能与(S)-3-羟基异丁酸相关的途径 (Rohwerder & Müller, 2010)。

代谢紊乱中的诊断标志

(S)-3-羟基异丁酸已被确定为各种代谢紊乱的诊断标志。例如,研究将其与3-羟基异丁酸尿症,一种罕见的代谢病症联系起来。Shield等人(2001年)和Loupatty等人(2006年)报道了这种病症的表型异质性及其生化特征 (Shield et al., 2001),(Loupatty et al., 2006)。

在能量代谢中的作用

Viegas等人(2008年)研究了3-羟基异丁酸对年轻大鼠脑皮层能量代谢关键酶的影响,为其在某些代谢疾病中对神经退行性和能量平衡的潜在影响提供了见解 (Viegas et al., 2008)。

与2型糖尿病的关联

在一项重要研究中,Mardinoğlu等人(2017年)将升高的3-羟基异丁酸血浆水平与发展2型糖尿病的风险增加联系起来,暗示其作为预测和理解这种普遍代谢紊乱的标志物的作用 (Mardinoğlu等人,2017年)。

在电化学传感中的应用

Ngamaroonchote和Karn-orachai(2022年)展示了该化合物在电化学传感中的潜力,他们开发了一个用于3-羟基丁酸的非酶电化学传感器,这突显了在类似传感应用中使用(S)-3-羟基异丁酸的可能性 (Ngamaroonchote & Karn-orachai, 2022)。

生物降解研究

Mergaert等人(1992年)研究了聚(3-羟基丁酸酯)及相关共聚物的降解,这表明(S)-3-羟基异丁酸在环境和微生物研究中的相关性 (Mergaert et al., 1992)。

作用机制

Mode of Action

It is likely that this compound interacts with its targets to induce changes in cellular processes .

Biochemical Pathways

It is possible that this compound influences multiple pathways, leading to downstream effects on cellular functions .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of (S)-3-hydroxyisobutyric acid is currently unknown .

Result of Action

Given the lack of identified targets and pathways, it is challenging to predict the specific effects of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-3-hydroxyisobutyric acid. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized in the body .

属性

IUPAC Name |

(2S)-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBTMSZEOQQDU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331534 | |

| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

26543-05-5 | |

| Record name | 3-Hydroxyisobutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYISOBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28QK3H63P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

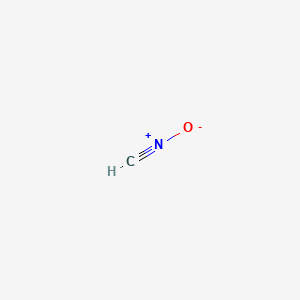

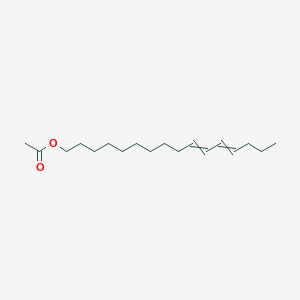

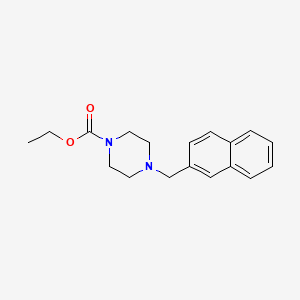

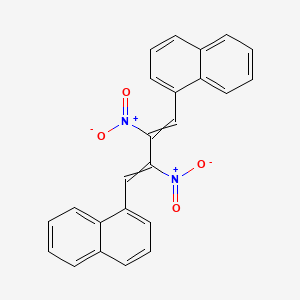

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is (S)-3-hydroxyisobutyric acid produced in the body?

A1: (S)-3-hydroxyisobutyric acid is a product of isobutyric acid metabolism. Research using deuterium-labeled isobutyric acid in rats revealed that the (2-pro-S)methyl group of isobutyric acid is stereospecifically dehydrogenated, followed by hydration to yield (S)-(+)-3-hydroxyisobutyric acid. [, ] This pathway highlights the stereospecific nature of the enzymatic reactions involved.

Q2: Can (S)-3-hydroxyisobutyric acid be produced from other metabolic sources?

A2: Yes, studies have shown that (S)-3-hydroxyisobutyric acid can also be formed from the breakdown of thymine. [] Interestingly, this pathway leads to the formation of the R-enantiomer of 3-hydroxyisobutyric acid, which then undergoes conversion to the S-enantiomer through the interconversion of methylmalonic semialdehydes. This demonstrates the interconnectedness of metabolic pathways and the existence of enantiomeric interconversion mechanisms in vivo.

Q3: How can the different stereoisomers of 3-hydroxyisobutyric acid be distinguished?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) has proven to be a valuable tool for analyzing the stereoisomers of 3-hydroxyisobutyric acid. [] This technique allows for the separation and identification of different isomers based on their mass-to-charge ratios and retention times, enabling researchers to study the specific metabolic fate of each isomer.

Q4: Has (S)-3-hydroxyisobutyric acid been investigated as a potential biomarker for any diseases?

A4: Yes, recent research has explored the potential of (S)-3-hydroxyisobutyric acid as a biomarker for Henoch-Schonlein purpura nephritis (HSPN) in children. [] This study identified (S)-3-hydroxyisobutyric acid, along with p-Cresol sulfate and 3-carboxy-4-methyl-5-pentyl-2-furanpropanoic acid, as potential metabolic markers associated with the progression of Henoch-Schonlein purpura (HSP) to HSPN. This finding suggests that altered metabolism of isobutyric acid may be involved in the pathogenesis of HSPN, warranting further investigation.

Q5: What are the future directions for research on (S)-3-hydroxyisobutyric acid?

A5: Future research could focus on elucidating the specific enzymes involved in the stereospecific metabolism of isobutyric acid to (S)-3-hydroxyisobutyric acid. Furthermore, investigating the role of (S)-3-hydroxyisobutyric acid and related metabolites in the development and progression of HSPN could lead to new diagnostic and therapeutic strategies for this disease. Additionally, exploring alternative sustainable production methods for (S)-3-hydroxyisobutyric acid, such as using engineered microorganisms [], could pave the way for its broader application in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)

![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)